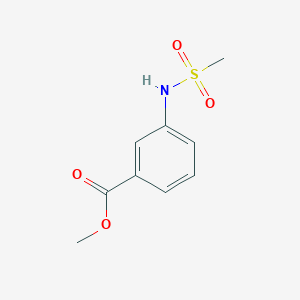
1,2,3,4-テトラヒドロイソキノリン-7-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
科学的研究の応用
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a transmembrane receptor tyrosine kinase that specifically recognizes fibrillar collagens as extracellular ligands . It plays a crucial role in fundamental cellular processes, including cell proliferation, migration, adhesion, and matrix remodeling .
Mode of Action
The compound binds to DDR1 with a high affinity, as indicated by a Kd value of 4.7 nM . It suppresses the kinase activity of DDR1, as shown by an IC50 value of 9.4 nM . This inhibition prevents the formation of critical interactions with specific amino acids in the DDR1 protein .
Biochemical Pathways
The inhibition of DDR1 by 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide affects several biochemical pathways. For instance, it has been reported to alleviate bleomycin-induced lung inflammation and pulmonary fibrosis by blocking P38 mitogen-activated protein kinase (p38 MAPK) activation .
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide’s action include the dose-dependent inhibition of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) release in mouse primary peritoneal macrophages . In addition, it exhibits promising in vivo anti-inflammatory effects in a LPS-induced mouse acute lung injury model .
生化学分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has been reported to interact with Discoidin Domain Receptor 1 (DDR1), a transmembrane receptor tyrosine kinase . DDR1 recognizes fibrillar collagens as extracellular ligands and is involved in fundamental cellular processes, including cell proliferation, migration, adhesion, and matrix remodeling .
Cellular Effects
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has been found to bind to DDR1 with a Kd value of 4.7 nM and suppress its kinase activity with an IC50 value of 9.4 nM . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide involves binding interactions with DDR1, leading to the suppression of its kinase activity . This results in changes in gene expression and impacts various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide can be synthesized using various methods. Traditional methods include the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst . Another method involves the Bischler-Napieralski reaction, which cyclizes β-phenylethylamine derivatives using phosphorus oxychloride . Recent approaches include enyne metathesis and [2 + 2 + 2] cycloaddition reactions .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline-7-carboxamide typically involves large-scale synthesis using optimized versions of the aforementioned reactions. The choice of method depends on factors such as yield, cost, and environmental impact.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
- 1,2,3,4-Tetrahydroisoquinoline-6-carboxamide
- 1,2,3,4-Tetrahydroisoquinoline-8-carboxamide
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing selective inhibitors and studying structure-activity relationships .
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-2,5,12H,3-4,6H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCGMMLZFLMVGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B2404959.png)


![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)
![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)

![2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide](/img/structure/B2404971.png)
![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)
![N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2404975.png)
![2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2404976.png)

![N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2404978.png)

